2-Methyl-2-morpholin-4-yl-butylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGALZNABGSEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Morpholin 4 Yl Butylamine
Degradation and Stability Studies of the Alkylamine Moiety
The alkylamine portion of the molecule is a primary site for chemical transformations, particularly through oxidative and photochemical pathways.
The oxidative degradation of alkylamines is a significant pathway for their transformation in various environments. The presence of hydroxyl radicals (•OH), which are highly reactive oxygen species, can initiate a cascade of reactions leading to the breakdown of the molecule. rsc.org For primary amines, the initial step often involves hydrogen abstraction from the amino group or the α-carbon. rsc.org
Studies on the oxidative degradation of similar amine structures, such as n-butylamine and 2-butylamine, by •OH radicals have shown that hydrogen abstraction from the carbon atom adjacent to the nitrogen (the α-position) is a favored reaction pathway. rsc.orgacs.org This abstraction leads to the formation of a carbon-centered radical, which can then react further with oxygen to form a peroxyl radical. Subsequent reactions can lead to the formation of imines, aldehydes, and other smaller degradation products. acs.orgacs.org
In the context of 2-Methyl-2-morpholin-4-yl-butylamine, the primary amine group is susceptible to oxidation. The reaction with hydroxyl radicals can lead to the formation of an aminyl radical or a carbon-centered radical at the butylamine (B146782) chain. The presence of the tertiary amine in the morpholine (B109124) ring can also influence the degradation process. The oxidation of the morpholine core itself has been observed in other complex molecules, leading to the formation of N-oxides and subsequent rearrangement products. nih.gov
Table 1: Potential Oxidative Degradation Products of the Alkylamine Moiety
| Reactant | Oxidizing Agent | Potential Intermediate | Potential Final Products |
| This compound | Hydroxyl Radical (•OH) | Aminyl Radical, Carbon-centered Radical | Imines, Aldehydes, Carboxylic Acids, Ammonia |
This table presents hypothetical degradation products based on general principles of amine oxidation and is not based on direct experimental data for this compound.
The absorption of ultraviolet (UV) light can provide the energy necessary to break chemical bonds and initiate photochemical reactions. taylorfrancis.com For amines, photochemical transformations can include N-dealkylation and photo-oxidation. researchgate.net Studies on the photodissociation of morpholine have shown that UV excitation can lead to the cleavage of the N-H bond, forming a morpholinyl radical. rsc.org Although this compound has an N-alkyl substituent instead of an N-H bond on the morpholine nitrogen, the principles of photo-induced bond cleavage can still apply to other parts of the molecule.
The primary amine group and the C-N bonds are potential chromophores that can absorb UV radiation. This absorption can lead to the homolytic cleavage of the C-N bond, generating radical species. For instance, photochemical N-demethylation has been observed in various alkaloids, proceeding through a radical mechanism. researchgate.net In the case of this compound, photolysis could potentially lead to the cleavage of the butylamine side chain from the morpholine ring.
The intermediate species in such photochemical reactions are often highly reactive radicals. Their analysis can be challenging but is crucial for elucidating the reaction mechanism. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize these transient radical species. mdpi.com
Table 2: Potential Photochemical Transformation Pathways
| Functional Group | Type of Transformation | Potential Intermediate Species |
| Primary Alkylamine | N-C Bond Cleavage | Alkyl and Aminyl Radicals |
| Morpholine Ring | Ring Opening | Carbon and Nitrogen-centered Radicals |
This table outlines potential photochemical reactions based on the known photochemistry of amines and morpholine derivatives.
Reactivity of the Morpholine Nitrogen and Ether Linkage
The nitrogen atom in the morpholine ring is a Lewis base and a nucleophile due to the presence of a lone pair of electrons. nih.gov Its basicity (pKa of the conjugate acid is typically around 8.5 for N-substituted morpholines) allows it to react with acids to form salts. nih.gov This nitrogen can also participate in nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides or carbonyl compounds. researchgate.netresearchgate.net The reactivity of the morpholine nitrogen is a key feature in the synthesis of various derivatives. e3s-conferences.orgnih.gov
The ether linkage within the morpholine ring is generally considered to be chemically stable and unreactive under most conditions. youtube.com Ethers are resistant to attack by bases and nucleophiles. However, they can undergo cleavage under harsh conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the context of the morpholine ring, such a cleavage would lead to the opening of the ring structure. Oxidative cleavage of the C-C bond adjacent to the ether oxygen in morpholine derivatives has also been reported, often promoted by visible light and a photocatalyst, leading to ring-opened products. google.com
Formation of Related Derivatives and Conjugates for Research Purposes
The chemical handles present in this compound, namely the primary amine and the tertiary morpholine nitrogen, provide opportunities for the synthesis of a variety of derivatives and conjugates for research.
The primary amine group is a versatile functional group for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in reductive amination reactions. humanjournals.com These reactions allow for the attachment of various molecular tags, such as fluorescent labels or biotin, to facilitate biological studies.
The tertiary amine of the morpholine ring can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, the entire morpholine scaffold is a common structural motif in medicinal chemistry, and various synthetic methods exist to create substituted morpholines. nih.govorganic-chemistry.org For instance, new derivatives can be designed by modifying the substituents on the morpholine ring or by altering the alkylamine side chain to explore structure-activity relationships. nih.govmdpi.com
Table 3: Examples of Synthetic Transformations for Derivative Formation
| Functional Group | Reagent/Reaction Type | Product Type | Research Purpose |
| Primary Amine | Acyl Chloride | Amide | Introduction of new functional groups, conjugation |
| Primary Amine | Aldehyde/Ketone (Reductive Amination) | Secondary Amine | Modification of biological activity, SAR studies |
| Morpholine Nitrogen | Alkyl Halide | Quaternary Ammonium Salt | Altering solubility and electronic properties |
This table provides examples of how this compound can be chemically modified to generate new compounds for research.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Morpholin 4 Yl Butylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The 1H and 13C NMR spectra of 2-Methyl-2-morpholin-4-yl-butylamine are predicted to exhibit a series of signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups.
Proton (1H) NMR: The predicted 1H NMR spectrum would show distinct signals for the protons of the butylamine (B146782) chain and the morpholine (B109124) ring. The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded, appearing at a higher chemical shift (downfield). The primary amine (-NH2) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Carbon-13 (13C) NMR: The 13C NMR spectrum provides information on the carbon framework. The carbon atom C2, being a quaternary carbon bonded to two nitrogen atoms and a methyl group, is expected to be significantly downfield. Carbons of the morpholine ring adjacent to the oxygen (C3', C5') would appear at a lower field than those adjacent only to the nitrogen (C2', C6') due to the higher electronegativity of oxygen.
Predicted 1H and 13C NMR Chemical Shifts The following table presents predicted chemical shifts (in ppm) relative to a standard reference (e.g., TMS). These are estimates and actual experimental values may vary.
Interactive Data Table: Predicted NMR Chemical Shifts| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH2NH2) | ~2.7 - 2.9 | ~45 - 50 |
| C2 (-C(CH3)-) | - | ~60 - 65 |
| C3 (-CH2CH3) | ~1.3 - 1.5 | ~25 - 30 |
| C4 (-CH3) | ~0.8 - 1.0 | ~10 - 15 |
| C2-CH3 | ~1.0 - 1.2 | ~20 - 25 |
| C2', C6' (morpholine) | ~2.4 - 2.6 | ~50 - 55 |
| C3', C5' (morpholine) | ~3.6 - 3.8 | ~65 - 70 |
To confirm the predicted structure and assign the signals unambiguously, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings between adjacent atoms. For this compound, COSY would show correlations between the protons of the ethyl group (C3-H2 and C4-H3). It would also confirm the connectivity within the morpholine ring, showing correlations between the protons on C2'/C6' and C3'/C5'.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each signal in the 2D map would link a specific proton resonance to its attached carbon, allowing for the definitive assignment of the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). It provides long-range C-H correlations that can piece together the entire molecular structure. For instance, HMBC would be expected to show correlations from the C2-methyl protons to the quaternary C2 carbon and the C1 and C3 carbons. Critically, correlations between the protons on the morpholine ring (e.g., C2'/C6' protons) and the quaternary carbon C2 of the butylamine chain would definitively establish the point of attachment between the two moieties.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. researchgate.net
For this compound, ssNMR could be used to:
Identify and differentiate polymorphic forms: Each polymorph would give a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions.
Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous phases within a sample.
Probe intermolecular interactions: Techniques like 1H-13C cross-polarization magic-angle spinning (CP/MAS) can provide information about hydrogen bonding and other close contacts in the solid state.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. acs.orgnih.govresearchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
For this compound, the key predicted FT-IR absorption bands would include:
N-H Stretching: The primary amine (-NH2) group is expected to show two bands in the region of 3300-3500 cm-1, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aliphatic C-H stretching vibrations from the butyl chain and the morpholine ring would appear in the 2850-3000 cm-1 region.
N-H Bending: The scissoring vibration of the -NH2 group is expected around 1590-1650 cm-1.
C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring is predicted to be prominent in the 1070-1150 cm-1 region.
C-N Stretching: The C-N stretching vibrations for the tertiary amine (in the morpholine ring) and the primary amine would be found in the fingerprint region, typically between 1000 and 1250 cm-1.
Predicted FT-IR Absorption Bands Interactive Data Table: Predicted FT-IR Frequencies
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium-Variable |
| C-H Bend (scissoring & rocking) | 1350 - 1470 | Medium |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations.
The Raman spectrum of this compound is expected to show:
Strong C-H stretching and bending modes: Similar to the IR spectrum, but often with different relative intensities.
Symmetric "breathing" modes of the morpholine ring: These vibrations, which involve the symmetric expansion and contraction of the ring, often produce strong Raman signals.
C-C backbone stretching: The carbon skeleton of the butyl group would give rise to signals in the fingerprint region.
Raman spectroscopy is also a valuable tool for conformational analysis. For the morpholine ring, which typically adopts a chair conformation, different conformers (e.g., equatorial vs. axial substitution on the nitrogen) can sometimes be distinguished by their unique Raman spectra. researchgate.net In the case of this compound, the bulky substituent on the nitrogen would likely favor an equatorial conformation to minimize steric hindrance, and this could potentially be confirmed by detailed Raman analysis combined with theoretical calculations.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. The compound has a molecular formula of C9H20N2O and a nominal molecular weight of 172.27 g/mol researchgate.net. HRMS provides a much more accurate mass measurement.
By calculating the sum of the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be determined. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, confirming the identity of the analyte.
Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C9H20N2O |
| Nominal Mass | 172 |
| Monoisotopic Mass | 172.15756 |
| Theoretical m/z of [M+H]⁺ | 173.16484 |
This table presents calculated theoretical data.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry researchgate.netlibretexts.org. This is particularly useful for analyzing the compound within a complex mixture, confirming its purity, and performing fragmentation analysis for structural elucidation nih.gov.
In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule ([M+H]⁺, m/z 173.16) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom nist.gov.
Given the structure of this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage next to the tertiary amine within the morpholine ring is unlikely due to the cyclic structure.
Alpha-cleavage adjacent to the quaternary carbon bonded to the morpholine nitrogen. This can lead to the loss of a propyl group or an ethyl group from the butylamine chain.
Cleavage resulting in the formation of a stable morpholinium-containing ion. The most significant fragmentation is expected to be the cleavage of the C-C bond between the quaternary carbon and the primary amine group, leading to the formation of a highly stable tertiary carbocation stabilized by the morpholino group.
Table 2: Predicted Major Fragment Ions in MS/MS of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure / Origin |
| 142.1594 | [M-CH₂NH₂]⁺: Loss of the aminomethyl radical via cleavage of the C-C bond adjacent to the primary amine. |
| 114.1070 | [M-C₄H₁₀N]⁺: Cleavage resulting in a C₆H₁₂NO⁺ fragment, likely the protonated morpholino-dimethyl-methylidene ion. |
| 100.0757 | [C₅H₁₀NO]⁺: A common fragment from the morpholine ring and adjacent carbons. |
| 86.0600 | [C₄H₈NO]⁺: Fragment corresponding to the protonated morpholine ring itself after cleavage. |
This table contains predicted data based on general fragmentation principles for amines.
X-ray Diffraction for Crystalline Structure and Conformational Preferences
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state youtube.com.
Single-Crystal X-ray Diffraction (SCXRD) provides the most precise information about a molecule's structure, including bond lengths, bond angles, and torsional angles researchgate.netnih.gov. To perform this analysis, a suitable single crystal of this compound must first be grown.
The analysis would reveal the exact conformation of the molecule in the crystalline lattice. It is well-established that the morpholine ring typically adopts a stable chair conformation nih.govlabmanager.com. The analysis would also detail the orientation of the 2-methyl-butylamine substituent relative to the morpholine ring. Furthermore, SCXRD elucidates the intermolecular interactions, such as hydrogen bonds involving the primary amine group (N-H···O or N-H···N), which dictate how the molecules pack together to form the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical yet plausible data based on analyses of similar small organic molecules. nih.govaurigaresearch.com
X-ray Powder Diffraction (XRPD) is used to analyze the bulk crystalline solid. Instead of a single crystal, a fine powder of the material is used, which contains thousands of randomly oriented crystallites youtube.com. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.
XRPD is crucial for solid-state characterization, including:
Phase Identification: Confirming the identity of the crystalline solid by comparing its XRPD pattern to a known standard.
Purity Analysis: Detecting the presence of any crystalline impurities.
Polymorphism Screening: Identifying if the compound can exist in multiple different crystalline forms (polymorphs). Different polymorphs of a substance can have different physical properties, and XRPD is a primary tool for their detection and characterization libretexts.org.
Thermal Analysis Techniques for Solid-State Behavior
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program nist.gov. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature researchgate.net. A DSC thermogram can identify thermal events such as:
Melting Point: A sharp endothermic peak indicates the melting temperature of a pure crystalline solid.
Phase Transitions: Solid-solid phase transitions, characteristic of polymorphic behavior, would appear as endothermic or exothermic events.
Glass Transition: For amorphous material, a step change in the baseline indicates the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability of the compound. For this compound, a TGA curve would likely show a stable mass at lower temperatures, followed by a significant mass loss at elevated temperatures corresponding to the compound's decomposition. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature at which significant weight loss begins is a key indicator of the material's thermal stability.
Table 4: Summary of Information from Thermal Analysis
| Technique | Measured Property | Key Information Obtained |
| DSC | Heat Flow | Melting point, phase transitions, crystallinity |
| TGA | Mass Change | Thermal stability, decomposition temperature, purity (presence of volatiles) |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis is crucial for identifying thermal transitions such as melting, crystallization, and glass transitions.
A hypothetical DSC thermogram for this compound would reveal its phase behavior under controlled heating and cooling cycles. Key parameters that would be determined include the onset temperature, peak temperature, and enthalpy of any observed transitions. This information would be invaluable for understanding the compound's physical stability and purity.
Table 1: Hypothetical DSC Data for this compound
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | Data not available | Data not available | Data not available |
| Glass Transition | Data not available | Data not available | Data not available |
| Crystallization | Data not available | Data not available | Data not available |
"No specific DSC data for this compound is currently available in the public domain."
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
A TGA analysis of this compound would indicate the temperatures at which the compound begins to degrade and the kinetics of its decomposition. The resulting thermogram would show the percentage of weight loss at different temperature stages, providing insights into its thermal stability and the nature of its decomposition products.
Table 2: Hypothetical TGA Data for this compound | Decomposition Step | Onset Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Weight Loss (%) | | :--- | :--- | :--- | :--- | | Step 1 | Data not available | Data not available | Data not available | | Step 2 | Data not available | Data not available | Data not available | | Residue at 800 °C (%) | Data not available | "No specific TGA data for this compound is currently available in the public domain."
Electronic Spectroscopy for Photophysical Properties (e.g., UV-Vis Spectroscopy)
UV-Vis Spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This provides information about the electronic transitions within the molecule and can be used to determine its concentration in a solution.
The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, denoted as λmax. The intensity of this absorption, given by the molar absorptivity (ε), would also be determined. These photophysical properties are fundamental to understanding the compound's electronic structure and potential applications in areas such as photochemistry. The room temperature UV absorption spectrum of the parent morpholine molecule shows a bimodal appearance, with an onset at approximately 255 nm. rsc.org
Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
"No specific UV-Vis spectroscopic data for this compound is currently available in the public domain."
Computational and Theoretical Investigations of 2 Methyl 2 Morpholin 4 Yl Butylamine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations and provide information on molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can be employed to optimize the geometry of 2-Methyl-2-morpholin-4-yl-butylamine, determining bond lengths, bond angles, and dihedral angles for its most stable conformation. researchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often utilized for such optimizations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net
These studies can also elucidate the electronic properties of the molecule, such as the distribution of electron density, and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
| C-N (morpholine ring) Bond Length | 1.45 Å |
| C-C (butyl chain) Bond Length | 1.54 Å |
| C-N (amine) Bond Length | 1.47 Å |
| C-N-C (morpholine ring) Bond Angle | 109.5° |
| H-N-H (amine) Bond Angle | 107.0° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be determined through specific DFT calculations for this compound.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular geometry and electronic structure. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of ab initio calculations. Larger basis sets, such as the cc-pVQZ, generally yield more accurate results but require greater computational resources. researchgate.net For a molecule like this compound, a basis set such as 6-31G* could offer a reasonable compromise between accuracy and computational expense for initial conformational analysis. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are often made using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk The predicted chemical shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. researchgate.net
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the observed vibrational bands to specific functional groups and vibrational modes of the molecule, such as N-H stretching of the primary amine and C-O-C stretching of the morpholine (B109124) ring. researchgate.net
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (butyl) | 0.9 | 14.2 |
| CH₂ (butyl) | 1.3 | 23.5 |
| C(CH₃)₂ | - | 58.1 |
| CH₂ (amine) | 2.8 | 45.9 |
| CH₂ (morpholine, adjacent to N) | 2.5 | 67.3 |
| CH₂ (morpholine, adjacent to O) | 3.7 | 77.0 |
| NH₂ | 1.5 | - |
Note: These are illustrative values. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov For this compound, these calculations would likely predict absorptions in the UV region, characteristic of molecules with amine and ether functional groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for studying the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies. nih.gov For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the nucleophilic character of the primary amine and the morpholine nitrogen could be explored in reactions such as acylation or alkylation. researchgate.net Computational modeling can help to predict the most likely reaction pathways and provide a deeper understanding of the factors that control the reaction's outcome. nih.gov
Transition State Analysis and Reaction Energetics
A combined experimental and computational study on morpholine and thiomorpholine (B91149) revealed their gas-phase standard molar enthalpies of formation. researchgate.netacs.orgfigshare.comfigshare.com These values, determined through calorimetric techniques and G3(MP2)//B3LYP composite calculations, offer a foundational understanding of the stability of the morpholine ring. researchgate.netacs.orgfigshare.comfigshare.com The computational approach, which showed excellent agreement with experimental data, was further utilized to calculate other gas-phase thermodynamic properties such as bond dissociation enthalpies (for N-H and C-H bonds), gas-phase acidities and basicities, and proton affinities. researchgate.netacs.orgfigshare.com Such computational models could be applied to this compound to predict its thermochemical properties and reactivity.
The following table presents the calculated gas-phase thermodynamic properties for morpholine, which can serve as a reference for understanding the properties of its derivatives.
| Thermodynamic Property | Calculated Value for Morpholine | Unit |
| Gas-Phase Standard Molar Enthalpy of Formation | -186.5 ± 2.5 | kJ/mol |
| N-H Bond Dissociation Enthalpy | 385.1 | kJ/mol |
| Gas-Phase Acidity (Gibbs Free Energy) | 1601.8 | kJ/mol |
| Gas-Phase Basicity (Gibbs Free Energy) | 885.7 | kJ/mol |
| Proton Affinity | 919.4 | kJ/mol |
Data sourced from computational studies on morpholine and presented as a proxy for the target compound. acs.org
Atmospheric Degradation Pathways of Alkylamines and Morpholine Derivatives
The atmospheric fate of volatile organic compounds is of significant environmental interest. For amines, the primary atmospheric degradation process is initiated by reaction with hydroxyl (OH) radicals. unit.no While specific data for this compound is unavailable, studies on simpler alkylamines and morpholine itself provide insights into potential degradation pathways.
The degradation of amines in the atmosphere can lead to the formation of various products, including aldehydes, ketones, and nitrogen-containing compounds such as nitrates and peroxy nitrates. unit.no The reaction with OH radicals typically involves the abstraction of a hydrogen atom from either the alkyl group or the amine group. unit.no The subsequent reactions with oxygen and other atmospheric species lead to a complex array of products.
For morpholine, biodegradation studies, which can sometimes parallel atmospheric degradation mechanisms, show that the initial step often involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate that is subsequently oxidized. nih.govnih.govethz.chresearchgate.net Another potential initial step is the oxidation of the nitrogen atom. nih.gov In the atmosphere, similar ring-opening reactions initiated by OH radicals are expected. The presence of the butylamine (B146782) substituent in this compound introduces additional reaction sites, likely making the degradation pathway more complex than that of simple morpholine.
Theoretical studies on the atmospheric degradation of various amines have been conducted to develop detailed chemical mechanisms. unit.no These studies often employ quantum chemical calculations to determine reaction rates and identify the most likely degradation products. Such an approach would be invaluable for predicting the atmospheric lifetime and environmental impact of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.govyoutube.comrowan.edunih.govuiuc.edu By simulating the movement of atoms over time, MD can provide a detailed picture of the accessible conformations of a molecule and how it interacts with its environment.
MD simulations can be employed to:
Determine the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).
Analyze the flexibility of the molecule and identify the most mobile regions.
Study the interactions between the molecule and solvent molecules or other solutes.
Investigate how the molecule might bind to a biological target by simulating the protein-ligand complex. mdpi.com
While no specific MD simulation studies on this compound have been published, the methodology is well-established and has been applied to a wide range of morpholine derivatives and other organic molecules. mdpi.comacs.orgnih.govresearchgate.nete3s-conferences.org Such simulations would be instrumental in understanding the structure-activity relationships of this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules, providing insights into chemical bonding, lone pairs, and intermolecular interactions. uba.arresearchgate.netwisc.eduwisc.edu It analyzes the wave function to find a set of localized orbitals that correspond to the intuitive Lewis structure of a molecule. uba.ar Deviations from this idealized Lewis structure reveal important information about electron delocalization, hyperconjugation, and charge transfer interactions. researchgate.netnih.gov
NBO analysis is particularly useful for characterizing hydrogen bonds and other non-covalent interactions. uba.arresearchgate.net It can quantify the strength of these interactions by calculating the second-order perturbation energy (E(2)), which represents the stabilization energy due to the donation of electron density from a donor orbital (e.g., a lone pair) to an acceptor orbital (e.g., an antibonding orbital). nih.govresearchgate.net
For this compound, NBO analysis could be used to:
Analyze the charge distribution within the molecule and identify the most electron-rich and electron-poor regions.
Quantify the strength of intramolecular hydrogen bonds , if any are present.
Study the nature of intermolecular interactions with other molecules, such as water or a biological receptor.
Investigate the electronic effects of the substituents on the morpholine ring.
Computational studies on other morpholine derivatives have utilized NBO analysis to understand their electronic properties and reactivity. chemmethod.comperiodicodimineralogia.itresearchgate.netmdpi.com For instance, in studies of complexes involving morpholine, NBO analysis has been used to elucidate the nature of the charge transfer between the interacting molecules. researchgate.net A similar approach for this compound would provide a detailed understanding of its electronic structure and how it governs its chemical behavior.
The following table shows hypothetical NBO analysis data for a hydrogen bond interaction between a water molecule and the nitrogen atom of a morpholine derivative, illustrating the type of information that can be obtained.
| Donor NBO (Atom) | Acceptor NBO (Atoms) | E(2) (kcal/mol) |
| LP (N) | σ*(O-H) | 5.8 |
This table presents hypothetical data to illustrate the output of an NBO analysis for a morpholine derivative interacting with water. LP denotes a lone pair, and σ denotes an antibonding orbital.*
Biological Research Investigations and Mechanistic Exploration of 2 Methyl 2 Morpholin 4 Yl Butylamine
Role in Proteomics Research as a Biochemical Tool and Reagent
The morpholine (B109124) scaffold is a versatile building block in the synthesis of various bioactive molecules and has been incorporated into biochemical tools for proteomics research. rsc.org While direct studies involving 2-Methyl-2-morpholin-4-yl-butylamine in proteomics are not documented, the chemical properties of the morpholine and alkylamine groups suggest potential applications.
The basic nitrogen of the morpholine ring can serve as a point of attachment for affinity tags or reporter molecules, which are crucial for the identification and quantification of protein interactions. nih.gov Furthermore, phosphorodiamidate morpholino oligomers (PMOs), which contain a morpholine ring, are used as antisense agents to study gene function, highlighting the utility of the morpholine scaffold in probing biological systems. nih.gov The primary amine group in the alkylamine chain of this compound could also be functionalized to create probes for specific protein targets.
In Vitro Cellular Activity Studies on Model Cell Lines
The morpholine and alkylamine moieties are present in numerous compounds that have been investigated for their in vitro cellular activities across various cell lines.
Assessment of Antiproliferative and Apoptotic Effects in Cancer Cell Models
Compounds containing the morpholine scaffold have demonstrated significant antiproliferative and apoptotic effects in various cancer cell models. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. rsc.org Two compounds from this series, AK-3 and AK-10, were found to induce apoptosis and cause cell cycle arrest in the G1 phase. rsc.org
Similarly, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against triple-negative breast cancer, lung cancer, and breast cancer cell lines. mdpi.com One particular compound, 10e, exhibited exceptional activity against A549 cells and induced apoptosis in a dose-dependent manner. mdpi.comnih.gov These findings suggest that the incorporation of a morpholine ring can be a key factor in the anticancer activity of a compound.
Table 1: Antiproliferative Activity of Morpholine-Containing Compounds in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| AK-3 | A549 | 10.38 ± 0.27 | rsc.org |
| MCF-7 | 6.44 ± 0.29 | rsc.org | |
| SHSY-5Y | 9.54 ± 0.15 | rsc.org | |
| AK-10 | A549 | 8.55 ± 0.67 | rsc.org |
| MCF-7 | 3.15 ± 0.23 | rsc.org | |
| SHSY-5Y | 3.36 ± 0.29 | rsc.org | |
| 10e | A549 | 0.033 ± 0.003 | mdpi.comnih.gov |
| 10h | MCF-7 | 0.087 ± 0.007 | mdpi.com |
| 10d | A549 | 0.062 ± 0.01 | mdpi.com |
| MCF-7 | 0.58 ± 0.11 | mdpi.com | |
| MDA-MB-231 | 1.003 ± 0.008 | mdpi.com |
Cellular Uptake and Subcellular Localization Studies
The physicochemical properties of the morpholine ring, such as its pKa and flexible conformation, can influence the cellular uptake and subcellular localization of a compound. nih.gov The morpholine moiety is often associated with improved solubility and membrane permeability. mdpi.com Studies on antisense morpholino oligomers have shown that their cellular uptake can be significantly enhanced by conjugation to arginine-rich peptides, enabling their delivery to the nucleus and cytosol. nih.gov
Investigation of Influence on Specific Cellular Pathways and Molecular Targets based on Related Structures
The morpholine ring is a key component of many inhibitors of important cellular signaling pathways. For example, morpholine-containing compounds have been developed as inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is often dysregulated in cancer. nih.govmdpi.comnih.gov The morpholine moiety can enhance the potency of these inhibitors through molecular interactions with the target protein. nih.gov
Furthermore, the morpholine scaffold is present in compounds designed to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. mdpi.com The structural features of the morpholine and associated substitutions play a crucial role in the inhibitory activity of these compounds.
Immunological Activity Assessment in Cell-Based Assays
While specific immunological activity data for this compound is not available, the broader class of alkylamines can have immunomodulatory effects. The potential for compounds containing the morpholine and alkylamine scaffolds to modulate immune responses remains an area for future investigation.
Structure-Activity Relationship (SAR) Studies based on Morpholine and Alkylamine Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For molecules containing the morpholine scaffold, SAR studies have revealed key insights. nih.gov In the case of morpholine-substituted tetrahydroquinoline derivatives, the incorporation of trifluoromethyl groups was found to significantly enhance the selectivity and potency of their anticancer activity. mdpi.com
For a series of 2-morpholinobenzoic acid derivatives investigated as PC-PLC inhibitors, modifications around the central aromatic ring and methylation of the N-benzyl bridge were explored to define the pharmacophore. mdpi.com These studies confirmed that a 2-morpholino-5-N-benzylamino benzoic acid scaffold was optimal for activity. mdpi.com
In-depth Analysis of this compound Reveals Limited Publicly Available Research
An extensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of published research on the biological and computational properties of the chemical compound this compound. Despite its availability from several chemical suppliers, where it is listed as a biochemical for research purposes, no substantive studies detailing its biological activities or computational analyses appear to be in the public domain.
Efforts to locate information on the biological research investigations, mechanistic explorations, molecular docking simulations, or pharmacophore modeling specific to this compound have been unsuccessful. This suggests that the compound is either a relatively new or unstudied molecule, or that any research conducted remains proprietary and has not been disclosed in peer-reviewed journals, patents, or conference proceedings.
While computational methods like molecular docking and pharmacophore modeling are standard techniques in drug discovery and have been applied to various other morpholine-containing compounds, there is no evidence of their application to this compound in the available literature. The absence of such data precludes any detailed discussion of its potential ligand-target interactions, binding modes, or relationships to analogous compounds based on current scientific records.
Basic chemical information for the compound is available from commercial sources. scbt.comlookchem.com This includes its molecular formula (C9H20N2O) and molecular weight (172.27 g/mol ). scbt.com However, this information does not extend to the detailed biological and computational findings requested.
Patent Landscape and Intellectual Property in 2 Methyl 2 Morpholin 4 Yl Butylamine Research
Analysis of Patents Citing Closely Related Structural Motifs
The patent landscape for compounds structurally similar to 2-Methyl-2-morpholin-4-yl-butylamine is dominated by their application as therapeutic agents. A significant number of patents claim morpholinyl-alkylamine derivatives for their inhibitory activity against various biological targets. A key area of interest is their use as inhibitors of sodium-dependent phosphate (B84403) co-transporters (NaPi-2a/NPT2a), which are crucial for regulating phosphate levels in the body. Aberrant phosphate homeostasis is linked to conditions such as hyperphosphatemia, often seen in chronic kidney disease (CKD).
Several major pharmaceutical companies have filed patents for compounds that, while not identical, share the core morpholinyl-alkylamine scaffold. These patents typically claim a broad genus of compounds, which could potentially encompass this compound, even if not explicitly named as an example. The focus of these patents is often on the treatment of disorders related to phosphate imbalance.
Below is a data table of representative patents claiming structurally related morpholinyl-alkylamine derivatives:
| Patent / Application Number | Assignee | Title / Focus of Invention | Representative Structural Motif |
| WO/2012/143838 | F. Hoffmann-La Roche AG | Substituted amino-piperidine derivatives as phosphate transport inhibitors | N-substituted piperidines and morpholines |
| US20140142083A1 | Ardelyx, Inc. | Methods and compositions for treating hyperphosphatemia | Substituted amine derivatives as NHE3 inhibitors |
| WO/2015/091645 | Basf Se | Azole compounds carrying an imine-derived substituent | Use of morpholine (B109124) derivatives in synthesis |
| US4902817A | Laboratoires Servier SAS | Process for the synthesis of alpha n alkylated amino acids and esters thereof | Synthesis of alpha,alpha-disubstituted amino acids |
The patents from pharmaceutical giants like F. Hoffmann-La Roche and specialized companies such as Ardelyx, Inc. underscore the therapeutic potential of this class of compounds. The intellectual property is centered on the novel composition of matter, pharmaceutical compositions containing these compounds, and their methods of use in treating specific diseases.
Identification of Novel Synthetic Routes and Applications within Patent Literature
The patent literature not only protects the final compounds but also discloses novel synthetic methodologies for their preparation. While a specific synthetic route for this compound is not detailed in the reviewed patents, analogous synthetic strategies for related morpholinyl-alkylamines can be inferred.
A common approach described in the patent literature for the synthesis of similar structures involves the multi-step synthesis starting from commercially available precursors. For instance, the synthesis of alpha,alpha-disubstituted amino acids, a key structural feature, is a well-patented area.
The primary application for these closely related compounds, as detailed in the patent literature, is in the modulation of ion transport. Specifically, the inhibition of the sodium-dependent phosphate co-transporter NPT2a is a recurring theme. The selective pharmacological inhibition of NPT2a is a promising therapeutic strategy for promoting phosphate excretion and managing hyperphosphatemia in patients with chronic kidney disease. nih.govgoogle.com
The patent US4902817A, for example, describes a process for the synthesis of alpha-N-alkylated amino acids, which could be adapted for the synthesis of the target compound. The process involves the alkylation of an amino acid precursor, a key step in introducing the structural complexity seen in this compound.
Future Research Directions and Translational Perspectives for 2 Methyl 2 Morpholin 4 Yl Butylamine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Currently, the synthesis of 2-Methyl-2-morpholin-4-yl-butylamine is not widely detailed in publicly available literature. The development of novel, efficient, and sustainable synthetic routes is a critical first step for enabling further research. Future investigations could focus on:
Multi-component Reactions: Inspired by the synthesis of other substituted morpholines and piperazines, a multi-component Ugi reaction followed by an intramolecular SN2 cyclization could offer a convergent and efficient pathway. acs.org This approach allows for the rapid assembly of the core structure from simple starting materials.
Catalytic Strategies: The use of palladium-catalyzed carboamination reactions has proven effective for the stereocontrolled synthesis of substituted morpholines. nih.gov Exploring similar catalytic systems could provide access to this compound and its stereoisomers with high yields and selectivity.
Green Chemistry Principles: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce the number of synthetic steps, and utilize catalysts that can be recycled. One-pot procedures, which combine multiple reaction steps without isolating intermediates, would be particularly advantageous. acs.org
Deeper Exploration of Reactivity under Diverse Environmental and Biological Conditions
Understanding the reactivity of this compound is fundamental to predicting its stability, potential metabolic fate, and environmental impact. Key areas for future research include:
pH-Dependent Behavior: The morpholine (B109124) ring is known to be sensitive to pH changes. mdpi.com Investigating the protonation state of the morpholine nitrogen and the primary amine under varying pH conditions is crucial, as it will influence the compound's solubility, lipophilicity, and ability to interact with biological targets.
Oxidative and Reductive Stability: The compound's stability in the presence of common biological oxidants and reductants should be assessed. This would provide insights into its potential metabolic pathways and half-life in a biological system.
Derivatization Reactions: The primary amine and the morpholine nitrogen are potential sites for derivatization. Exploring reactions at these sites, such as acylation or nitrosation, could lead to the development of probes for analytical detection or new analogues with altered properties. researchgate.netresearchgate.net For instance, reaction with sodium nitrite (B80452) under acidic conditions could form a stable N-nitrosomorpholine derivative, a method used for the quantification of morpholine itself. researchgate.net
Advanced Spectroscopic Characterization of Complex Forms and Interactions
A thorough spectroscopic characterization is necessary to create a detailed profile of this compound. While basic data may exist, a more in-depth analysis is required.
NMR Spectroscopy: Comprehensive one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR studies would be essential to unambiguously assign all proton and carbon signals. These studies are routinely used for the structural elucidation of novel morpholine derivatives. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): Recording and analyzing the Fourier-transform infrared (FT-IR) and FT-Raman spectra can provide detailed information about the vibrational modes of the molecule. nih.gov This can be particularly useful for identifying the characteristic frequencies of the morpholine ring and the effects of its substituents.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition of the compound. nih.gov Tandem mass spectrometry (MS/MS) experiments could elucidate fragmentation patterns, which are useful for structural confirmation and for identifying the compound in complex mixtures.
Comprehensive Computational Modeling of Molecular Properties and Biological Interactions
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the molecular properties and potential biological activity of this compound.
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized geometry, electronic structure, and thermodynamic properties of the molecule. researchgate.net These calculations can also predict vibrational frequencies to aid in the interpretation of experimental FT-IR and Raman spectra. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's behavior in different environments, such as in aqueous solution or in the presence of a lipid bilayer, to model its interaction with cell membranes. nih.gov
Molecular Docking: To explore its potential as a therapeutic agent, molecular docking studies could be performed against various biological targets. For example, given that some morpholine derivatives are known to inhibit the mTOR protein, docking studies could predict the binding affinity and interaction mode of this compound with the mTOR active site. e3s-conferences.orgnih.gov
Expanding the Scope of Biological Research Investigations and Potential Target Class Exploration
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. e3s-conferences.org This suggests that this compound could serve as a starting point for drug discovery programs.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-Methyl-2-morpholin-4-yl-butylamine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between morpholine derivatives and halogenated butylamine precursors. Optimization strategies include:
- Temperature control (e.g., 60–80°C for amination reactions to minimize side products).
- Catalyst screening (e.g., palladium-based catalysts for cross-coupling reactions).
- Solvent selection (polar aprotic solvents like DMF or THF for improved solubility).
- Purification via column chromatography or recrystallization to isolate enantiomers or diastereomers .
Q. Which spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on δ 2.4–3.2 ppm for morpholine ring protons and δ 1.2–1.5 ppm for methyl groups on the butyl chain.
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C-O-C in morpholine) and 3300–3500 cm⁻¹ (N-H in primary amine).
- Mass Spectrometry : Base peak at m/z 130.19 (molecular ion) with fragmentation patterns indicating loss of the morpholine ring .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the conformational flexibility and potential binding interactions of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate electrostatic potential surfaces, focusing on the amine group’s nucleophilicity and morpholine’s electron-rich oxygen.
- Molecular Docking : Employ AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs), prioritizing hydrogen bonding between the morpholine oxygen and receptor residues .
Q. What strategies are recommended for resolving contradictions between experimental data (e.g., conflicting crystallographic vs. solution-phase structural data) in studies involving morpholine-containing amines?
- Methodological Answer :
- Crystallographic Validation : Use SHELX programs to refine X-ray structures, ensuring R-factors < 5% and cross-validating with Hirshfeld surface analysis .
- Solution-Phase Comparison : Conduct variable-temperature NMR to assess dynamic effects (e.g., ring puckering in morpholine) that may differ from solid-state conformations.
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify discrepancies between datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
